molecular formula C13H17FO B7844112 Cyclohexyl(4-fluorophenyl)methanol CAS No. 259672-47-4

Cyclohexyl(4-fluorophenyl)methanol

Cat. No.: B7844112
CAS No.: 259672-47-4
M. Wt: 208.27 g/mol
InChI Key: MXEPELBACCDQRP-UHFFFAOYSA-N
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Description

Cyclohexyl(4-fluorophenyl)methanol is an organic compound with the molecular formula C13H17FO It is characterized by a cyclohexyl group attached to a 4-fluorophenyl group via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(4-fluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde, followed by reduction of the resulting intermediate . Another method includes the use of cyclohexyl lithium and 4-fluorobenzaldehyde, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(4-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Cyclohexyl(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

  • Cyclohexyl(2-hydroxyphenyl)methanol
  • Cyclohexyl(3-hydroxyphenyl)methanol
  • Cyclohexyl(5-fluoro-2-hydroxyphenyl)methanol

Comparison: Cyclohexyl(4-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the para position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPELBACCDQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290895
Record name α-Cyclohexyl-4-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259672-47-4
Record name α-Cyclohexyl-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259672-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclohexyl-4-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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